[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl](morpholin-4-yl)methanethione
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Overview
Description
1-(4-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl](morpholin-4-yl)methanethione (HMPM) is a novel small molecule that has recently been studied for its potential applications in scientific research. HMPM is a heterocyclic compound with a core structure consisting of a 1-phenyl-2,5-dimethyl-1H-pyrrole unit, a morpholine group and a thione group. It has been demonstrated to possess a wide range of biological activities and has been studied for its potential applications in the fields of biochemistry, pharmacology and medicine. In
Scientific Research Applications
- Specifically, this methodology has been applied to the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield, despite the retro-Michael reaction. Both synthetic reactions (chalcone preparation and triazole Michael-addition) exhibit good green metrics .
- Researchers have investigated 4-allyl-2-(morpholin-4-ylmethyl)-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione using BLYP and B3LYP methods .
Organic Synthesis and Catalysis
Computational Chemistry and Molecular Structure
Anti-Inflammatory Properties
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity of enzymes such as monoacylglycerol lipase (mgl) and fatty acid amide hydrolase (faah) . These enzymes play crucial roles in the metabolism of endocannabinoids, which are involved in various physiological processes, including pain sensation, mood, and memory .
Mode of Action
This inhibition could lead to an increase in the concentration of endocannabinoids, resulting in enhanced signaling through cannabinoid receptors .
Biochemical Pathways
By inhibiting enzymes like MGL and FAAH, it could potentially disrupt the normal breakdown of endocannabinoids, leading to altered signaling in pathways where these molecules act as neurotransmitters .
Result of Action
Based on its potential inhibition of mgl and faah, it could lead to an increase in endocannabinoid signaling, which might have various effects depending on the specific cells and tissues involved .
properties
IUPAC Name |
[1-(4-hydroxyphenyl)-2,5-dimethylpyrrol-3-yl]-morpholin-4-ylmethanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-12-11-16(17(22)18-7-9-21-10-8-18)13(2)19(12)14-3-5-15(20)6-4-14/h3-6,11,20H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQRILVJFHVNIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)O)C)C(=S)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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